molecular formula C42H60N6O7 B1193653 SW2_110A

SW2_110A

Cat. No. B1193653
M. Wt: 760.977
InChI Key: HEDLPSLAOJYDMT-FETRQNOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SW2_110A is a novel selective, cell-permeable inhibitor of the CBX8 Chromodomain (ChD), specifically inhibiting the association of CBX8 with chromatin in cells and inhibiting the proliferation of THP1 leukemia cells driven by the MLL-AF9 translocation.

Scientific Research Applications

  • Optimization of Ligands in Medicinal Chemistry :

    • SW2_110A has been identified as a selective, cell-permeable inhibitor of the CBX8 Chromodomain, as discovered through the use of focused DNA-encoded libraries (DELs). This molecule shows potential in inhibiting the proliferation of leukemia cells and could be significant in cancer research (Wang et al., 2019).
  • Applications in Extracting Bioactive Compounds :

    • While not directly related to SW2_110A, the research on subcritical water (SW) and supercritical carbon dioxide extraction methods provides context for innovative extraction techniques, which could be relevant for extracting complex molecules like SW2_110A from natural sources (Essien et al., 2020).
  • Photonic Research and Electromagnetic Wave Control :

    • Research on gradient-index meta-surfaces, which involves control of propagating waves (PWs) and surface waves (SWs), though not directly mentioning SW2_110A, gives insights into the broader field of wave control in materials science, which could potentially intersect with the applications of SW2_110A (Sun et al., 2012).
  • Scientific Workflow Management Systems (SWMS) :

    • A range of studies discusses SWMS, which are vital in managing complex scientific data and processes. These systems could be instrumental in the research and development of compounds like SW2_110A, enabling efficient data management and computational processes (Lin et al., 2009), (Liu et al., 2015).
  • Cost Model for Scientific Workflow Scheduling :

    • The development of a novel SWFS cost optimization model can be relevant in the context of research involving SW2_110A, especially when handling large and complex data sets in cloud computing environments (Alkhanak et al., 2021).
  • Space Weather Data Portal and Model/Algorithm Testbed Environment :

    • The creation of a space weather data portal (SWx TREC) and testbed environment might not directly relate to SW2_110A but indicates the broad spectrum of scientific data management systems that could be utilized in the research of complex molecules (Pankratz et al., 2020).
  • Hydrogen Sensors Based on Carbon Nanotubes :

    • Research on hydrogen sensors using single-walled carbon nanotubes (SWNTs) might provide context to the material science aspects related to the study of SW2_110A, particularly if SW2_110A has any relevance in sensor technology or nanomaterials (Sayago et al., 2005).

properties

Product Name

SW2_110A

Molecular Formula

C42H60N6O7

Molecular Weight

760.977

IUPAC Name

N-((1S,4S,7S,10S)-4-((S)-sec-Butyl)-1-cyclopentyl-7-(4-(diethylamino)butyl)-10-(hydroxymethyl)-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadec-14-yn-1-yl)-4-phenoxybenzamide

InChI

InChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36-,37-/m0/s1

InChI Key

HEDLPSLAOJYDMT-FETRQNOVSA-N

SMILES

O=C(N[C@@H](C1CCCC1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCCCN(CC)CC)C(N[C@@H](CO)C(NCC#C)=O)=O)=O)=O)C2=CC=C(OC3=CC=CC=C3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SW2_110A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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